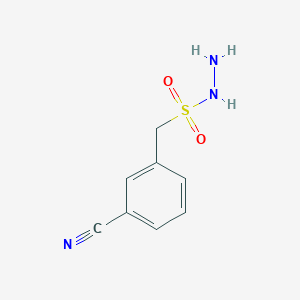

(3-Cyanophenyl)methanesulfonohydrazide

Description

(3-Cyanophenyl)methanesulfonohydrazide is a sulfonohydrazide derivative characterized by a methanesulfonohydrazide group (-SO₂-NH-NH₂) attached to a 3-cyanophenyl ring. The cyanophenyl moiety provides electron-withdrawing properties, which can enhance adsorption and reactivity, while the sulfonohydrazide group enables interactions with metal surfaces or biological targets via hydrogen bonding and chelation .

Key applications include:

Properties

IUPAC Name |

(3-cyanophenyl)methanesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c9-5-7-2-1-3-8(4-7)6-14(12,13)11-10/h1-4,11H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXSQIGYPCDPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CS(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 3-Cyanobenzaldehyde with Methanesulfonohydrazide

A common laboratory synthesis involves the condensation of 3-cyanobenzaldehyde with methanesulfonohydrazide in an alcoholic solvent such as ethanol or methanol. This reaction typically proceeds under reflux conditions and may require a catalyst or acid/base to facilitate the formation of the sulfonohydrazide linkage.

- Solvent: Ethanol or methanol

- Temperature: Reflux (60–80 °C)

- Reaction Time: Several hours (typically 4–12 h)

- Catalysts: Acidic or basic catalysts may be employed to optimize yield

- Purification: Crystallization or recrystallization from suitable solvents

This method yields (3-Cyanophenyl)methanesulfonohydrazide with moderate to high purity, suitable for further applications.

Preparation via Methanesulfonyl Chloride and 3-Hydrazinylbenzonitrile

An alternative synthetic approach involves the reaction of 3-hydrazinylbenzonitrile with methanesulfonyl chloride in the presence of a base such as pyridine. This method produces the sulfonohydrazide through nucleophilic substitution.

- Reagents: 3-Hydrazinylbenzonitrile, methanesulfonyl chloride

- Base: Pyridine (acts as solvent and acid scavenger)

- Temperature: 0 °C to room temperature

- Reaction Time: 2–6 hours

- Work-up: Filtration and solvent evaporation followed by recrystallization

This approach is advantageous for its straightforward conditions and relatively high yields.

Industrial Scale Synthesis Considerations

In industrial settings, the synthesis of this compound is scaled up using similar reaction principles but optimized for cost-effectiveness, safety, and environmental compliance. Continuous flow reactors or batch reactors with controlled temperature and mixing are employed to maintain product consistency.

- Optimization parameters: Reaction time, temperature, solvent recycling, catalyst loading

- Purification: Industrial crystallization, filtration, and drying techniques

- Yield: Typically optimized to exceed 70% with high purity standards

Reaction Mechanism Insights

The key step in the preparation involves nucleophilic attack by the hydrazine nitrogen on the sulfonyl chloride or aldehyde carbonyl carbon, leading to the formation of the sulfonohydrazide bond. The presence of the electron-withdrawing cyano group at the meta position influences the reactivity by stabilizing intermediates and affecting the nucleophilicity of the hydrazine moiety.

Research Findings and Data Summary

| Preparation Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Condensation of 3-cyanobenzaldehyde with methanesulfonohydrazide | 3-Cyanobenzaldehyde, methanesulfonohydrazide | Reflux in ethanol, 4–12 h | 60–75 | >95 | Requires acidic/basic catalyst for optimization |

| Reaction of 3-hydrazinylbenzonitrile with methanesulfonyl chloride | 3-Hydrazinylbenzonitrile, methanesulfonyl chloride, pyridine | 0 °C to RT, 2–6 h | 65–80 | >95 | Pyridine acts as base and solvent |

| Visible-light catalyzed methods (related sulfonohydrazides) | Aryl diazonium salts, sodium methanesulfinate | 0 °C to RT, overnight | Variable | High | Advanced methods under photochemical conditions (for related compounds) |

Chemical Reactions Analysis

Types of Reactions

(3-Cyanophenyl)methanesulfonohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Aminophenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound is employed as an intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution, allowing for the generation of diverse chemical entities.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Sulfonyl derivatives |

| Reduction | Aminophenyl derivatives |

| Substitution | Various substituted phenyl derivatives |

Biology

- Biological Activity : Research has indicated that (3-Cyanophenyl)methanesulfonohydrazide may interact with biomolecules, showing potential biological activities that warrant further investigation. Its interactions could lead to insights into enzyme modulation and receptor binding.

Medicine

- Therapeutic Potential : The compound is explored for its potential therapeutic properties, particularly in drug development. It may serve as a precursor for synthesizing novel pharmaceuticals targeting specific diseases .

Industry

- Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in materials science and chemical engineering.

Case Study 1: Inhibition of Lysine Biosynthesis

Research has shown that sulfonyl hydrazides similar to this compound can inhibit lysine biosynthesis via the diaminopimelate pathway in certain organisms. This property has implications for developing herbicides and antibacterial agents .

Case Study 2: Antiviral Activities

In studies focused on antiviral compounds, derivatives of methanesulfonohydrazide have been identified as potential inhibitors of Hepatitis C Virus (HCV). The structural similarities suggest that this compound could also exhibit similar antiviral properties .

Mechanism of Action

The mechanism of action of (3-Cyanophenyl)methanesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The presence of a sulfonohydrazide group (-SO₂-NH-NH₂) is common across analogs, enabling chelation and surface adsorption .

- Substituents like trifluoromethyl (-CF₃) or indole rings modulate electronic properties and bioactivity .

Table 2: Functional Performance of Selected Compounds

Key Observations :

- Electron-Withdrawing Groups: The 3-cyano substituent enhances adsorption on metal surfaces and stabilizes enzyme-inhibitor complexes .

- Bioactivity: Sulfonohydrazides with bulky substituents (e.g., allyl-indole) show superior enzyme inhibition due to enhanced steric and electronic interactions .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Key Observations :

- Lower molecular weight analogs (e.g., 3-cyanophenylhydrazine hydrochloride) are more soluble in polar solvents but less thermally stable .

- Bulky derivatives require aprotic solvents (e.g., DMF) for dissolution, limiting their application scope .

Biological Activity

(3-Cyanophenyl)methanesulfonohydrazide, with the molecular formula C9H10N4O2S, is a compound that has garnered attention in the field of biological research due to its significant biological activities, particularly as an inhibitor of lysine biosynthesis. This article delves into its synthesis, mechanisms of action, biological applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a methanesulfonyl hydrazide functional group attached to a cyanophenyl moiety. The presence of the cyano group at the meta position enhances its reactivity and interaction with biological systems. Its sulfonamide linkage contributes to its solubility, making it suitable for various biological applications.

Inhibition of Lysine Biosynthesis

Research indicates that this compound acts as an inhibitor of lysine biosynthesis pathways in certain microorganisms. Specifically, it has shown antifungal properties against pathogenic fungi such as Candida albicans and Aspergillus niger. The mechanism of action likely involves interference with metabolic pathways critical for fungal growth and survival .

Table 1: Biological Activity Summary

| Activity Type | Target Organisms | Mechanism of Action |

|---|---|---|

| Antifungal | Candida albicans | Inhibition of lysine biosynthesis |

| Aspergillus niger | Disruption of metabolic pathways |

The compound's mechanism involves binding to specific enzymes in the lysine biosynthesis pathway, particularly those related to the diaminopimelate pathway. Molecular docking studies have demonstrated stable interactions between this compound and target enzymes, suggesting hydrogen bonding and π-π stacking with amino acid residues within the active sites .

Synthesis Methods

This compound can be synthesized through various methods that ensure high yields while maintaining structural integrity. Common methods include:

- Condensation Reactions : Combining appropriate hydrazides with suitable aldehydes or ketones.

- Oxidation and Reduction : Transforming precursor compounds through oxidation to form sulfonyl derivatives or reduction to aminophenyl derivatives.

Enzyme Immobilization

One notable application is in enzyme immobilization techniques, where this compound is used to covalently attach enzymes to solid supports. This enhances enzyme stability and reusability without compromising their activity, making processes more efficient and cost-effective.

Antimicrobial Research

The compound is also being explored for its potential as an antimicrobial agent. Studies have indicated that it possesses antibacterial properties comparable to commercially available agents against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .

Table 2: Comparative Antimicrobial Activity

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | MRSA | Comparable to commercial agents |

| Acylhydrazones | Various resistant strains | Effective against MRSA |

Case Studies

- Antifungal Efficacy : A study demonstrated that this compound effectively inhibited the growth of Candida albicans in vitro, showcasing its potential as a therapeutic agent against fungal infections.

- Cytotoxicity Assessments : In another investigation focusing on cytotoxicity, synthesized acylhydrazones, including derivatives of this compound, were assessed for their effects on normal cell lines. Results indicated low toxicity levels while maintaining antimicrobial efficacy .

Q & A

Basic: What are the standard synthetic routes for (3-cyanophenyl)methanesulfonohydrazide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves reacting a sulfonyl chloride derivative with hydrazine hydrate. For example, analogous sulfonohydrazides are synthesized by adding sulfonyl chloride (e.g., 3-cyanophenylmethanesulfonyl chloride) dropwise to hydrazine hydrate in chloroform at 0°C, followed by stirring at room temperature for 4 hours . Key parameters include:

- Solvent choice : Chloroform or dichloromethane for solubility and inertness.

- Stoichiometry : A 1:4 molar ratio of sulfonyl chloride to hydrazine hydrate ensures complete reaction.

- Workup : Extraction with CH₂Cl₂ and drying over Na₂SO₄ yields crude product, often requiring no further purification (≥90% yield in analogous reactions) .

Basic: How are purification and isolation techniques tailored for sulfonohydrazide derivatives?

Methodological Answer:

Liquid-liquid extraction with CH₂Cl₂ and water is standard. For improved purity:

- Salting-out : Adding NaCl to the aqueous phase enhances organic layer separation .

- Drying agents : Anhydrous Na₂SO₄ removes residual water.

- Recrystallization : Ethanol or methanol is used for high-purity crystals (e.g., 97% purity achieved for similar compounds) .

Advanced: What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Determine λmax (e.g., 280–320 nm for aryl sulfonohydrazides) to confirm conjugation .

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., sulfonohydrazide protons at δ 9–10 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion for C₈H₈N₃O₂S: theoretical 226.0384) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Isotopic Labeling : Use deuterated solvents to distinguish solvent artifacts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign carbon-proton correlations .

- Comparative Analysis : Cross-reference with databases (e.g., PubChem) or synthesized analogs .

- Computational Validation : Density Functional Theory (DFT) predicts NMR shifts to validate experimental data .

Advanced: What strategies are employed to assess bioactivity, such as enzyme inhibition?

Methodological Answer:

- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the sulfonohydrazide group and enzyme active sites .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., cyano vs. nitro groups) to correlate structure with inhibitory potency .

Advanced: How can mechanistic studies elucidate the reaction pathways of sulfonohydrazides?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

- Trapping Intermediates : Use low-temperature NMR or quenching agents to isolate transient species .

- Computational Modeling : Gaussian or ORCA software simulates transition states and activation energies .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis .

- Stability Tests : Monitor decomposition via TLC or HPLC over 6 months .

- Handling : Use gloves and fume hoods; GHS Warning classification indicates moderate toxicity .

Advanced: How can data reproducibility be ensured in multi-institutional studies?

Methodological Answer:

- Standardized Protocols : Publish detailed synthetic procedures (e.g., reaction times, solvent batches) in open-access repositories .

- Collaborative Validation : Share samples between labs for independent characterization .

- Metadata Documentation : Include instrument calibration logs and raw spectral data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.